An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Its structural similarity to endogenous nucleobases makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, experimental methodologies for their determination, and insights into its biological significance and reactivity.
Chemical and Physical Properties
A summary of the key physicochemical properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | [1][2] |
| Synonyms | 2-Methyl-4-amino-5-ethoxymethylpyrimidine, 4-Amino-5-ethoxymethyl-2-methylpyrimidine, 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | [3] |
| CAS Number | 73-66-5 | [4][5] |
| Molecular Formula | C₈H₁₃N₃O | [1][4][6] |
| Molecular Weight | 167.21 g/mol | [1][4] |
| Melting Point | 88-90 °C | [3] |
| Boiling Point | 295.79 °C (rough estimate) | [3] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
| pKa (Predicted) | 5.72 ± 0.10 | [3] |
| LogP (Predicted) | No data available | |
| Appearance | Light Yellow to Light Orange Solid | [3] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the chemical properties of a compound. Below are generalized protocols applicable to a compound like 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine.
Synthesis Protocol
A general synthesis for 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine has been described to proceed via the reaction of 4-aminobenzaldehyde and ethyl orthoformate in the presence of ammonium acetate, followed by hydrolysis with hydrochloric acid[4]. A more detailed, generalized procedure for the synthesis of similar aminopyrimidines is as follows:
Materials:
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Starting β-alkoxypropionitrile
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Ethanamidine
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Anhydrous solvent (e.g., ethanol, toluene)
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Catalyst (e.g., Lewis acid or Brønsted acid like Al₂O₃)
-
Ammonia
Procedure:
-
Enol Ether Formation: The starting β-alkoxypropionitrile is reacted with an alkylating agent (e.g., methyl sulfate) to form the corresponding enol ether.
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Condensation: The resulting enol ether is then condensed with ethanamidine in an anhydrous solvent to form the pyrimidine ring, yielding the 5-(alkoxymethyl)-2-methylpyrimidine intermediate.
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Amination: The 5-(alkoxymethyl)-2-methylpyrimidine is placed in an autoclave with a suitable solvent (or neat ammonia) and the chosen catalyst.
-
Liquid ammonia is added in excess.
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The mixture is heated to a temperature range of 180-350 °C under autogenous pressure for several hours.
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After cooling, the reaction mixture is filtered, and the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.
Procedure:
-
Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) to the test tube.
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Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
If the compound does not fully dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
Determination of pKa
The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.
Procedure (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Biological Activity and Signaling Pathways
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine has been identified as a potential inhibitor of G protein-coupled receptor kinases (GRKs) and can act as a substrate for carboxylase enzymes.
G Protein-Coupled Receptor Kinase (GRK) Inhibition
GRKs play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating the activated GPCR, GRKs facilitate the binding of arrestin, which uncouples the receptor from its G protein, terminating the signal. Inhibition of GRKs can prolong GPCR signaling, a mechanism of therapeutic interest in various diseases, including heart failure.
Role as a Carboxylase Substrate
This compound can serve as a substrate for certain carboxylase enzymes, such as those involving thiamine pyrophosphate (TPP), which is a derivative of vitamin B1. One such reaction is the conversion of phosphoenolpyruvate to oxaloacetate, a key step in gluconeogenesis and the citric acid cycle.
Reactivity and Stability
The reactivity of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is primarily dictated by the pyrimidine ring and the amino and ethoxymethyl substituents.
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Amino Group: The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which can influence the reactivity of its substituents. The ring nitrogen atoms are basic and can be protonated.
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Stability: The compound should be stored under recommended conditions (2-8 °C) to prevent degradation. It may be sensitive to strong oxidizing agents and strong acids.
Safety Information
Based on available data, 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine has the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a versatile molecule with interesting chemical properties and potential biological activities. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties and detailed elucidation of its mechanisms of biological action will be crucial for its future applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 5-ethoxymethyl-2-methylpyrimidin-4-ylamine | 73-66-5 [chemicalbook.com]
- 4. 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | 73-66-5 | FE133157 [biosynth.com]
- 5. 73-66-5|5-(Ethoxymethyl)-2-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
